molecular formula C19H18O8 B017286 Chrysosplenetin CAS No. 603-56-5

Chrysosplenetin

Cat. No.: B017286
CAS No.: 603-56-5
M. Wt: 374.3 g/mol
InChI Key: NBVTYGIYKCPHQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chrysosplenetin, an O-methylated flavonol compound, primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in regulating cellular processes such as cell proliferation and differentiation . This compound also targets cytochrome P-450 enzymes , which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

This compound interacts with its targets to bring about significant changes. It promotes the osteoblastogenesis of bone marrow stromal cells by enhancing the expressions of target genes of the Wnt/β-catenin pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation . In relation to cytochrome P-450 enzymes, this compound inhibits their activity, particularly CYP1A2 and CYP2C19 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for bone formation and remodeling . This compound enhances the expressions of target genes of this pathway, leading to increased osteoblastogenesis . It also affects the enzymatic activities of cytochrome P-450 enzymes, impacting drug metabolism .

Pharmacokinetics

This compound has been found to impact the pharmacokinetics of other compounds, such as artemisinin . It increases the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin, while decreasing its clearance . This suggests that this compound may enhance the bioavailability of certain drugs .

Result of Action

The action of this compound results in several molecular and cellular effects. It promotes the proliferation and osteoblastogenesis of bone marrow stromal cells . In vivo studies reveal that this compound prevents estrogen deficiency-induced bone loss in ovariectomized mice . It also enhances the anti-malarial efficacy of artemisinin against Plasmodium berghei .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effect on the pharmacokinetics of artemisinin was observed when both compounds were administered orally . The ratio between artemisinin and this compound also influenced the observed effects . .

Chemical Reactions Analysis

Chrysosplenetin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVTYGIYKCPHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975707
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-56-5, 69234-29-3
Record name Chrysosplenetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenetin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHRYSOSPLENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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